Palmitic anhydride
Overview
Description
Palmitic anhydride, also known as hexadecanoic anhydride, is a chemical compound derived from palmitic acid. It is an anhydride of a long-chain fatty acid and is commonly used in organic synthesis and industrial applications. The compound has the molecular formula C32H62O3 and is characterized by its long hydrocarbon chain, which contributes to its hydrophobic nature .
Mechanism of Action
Target of Action
Palmitic anhydride, a saturated fatty acid found in many natural sources such as animal fats and vegetable oils, is commonly used as a reagent in organic synthesis . It is used to introduce palmitoyl (hexadecanoyl) functional groups into other organic molecules . The primary targets of this compound are these organic molecules that it is introduced to during the synthesis process .
Mode of Action
The mode of action of this compound involves the introduction of palmitoyl functional groups into other organic molecules . This is achieved through a chemical reaction known as esterification . In this process, this compound reacts with the target molecule, leading to the formation of a new compound with altered properties .
Biochemical Pathways
This compound is involved in the fatty acid synthesis pathway . The synthesis starts with the conversion of acetyl-CoA to malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) . This compound, therefore, plays a role in the regulation of these biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetics of drugs and contrast agents can be optimized by introducing fatty acids and some small molecules which have affinity with human serum albumin . Several insulin drugs having a regulated half-life in blood by modification with fatty acids such as palmitic acid have been developed and approved
Result of Action
The result of this compound’s action is the formation of new compounds with altered properties . For example, this compound has been used in the synthesis of water-soluble N-palmitoyl chitosan (PLCS) by coupling with swollen chitosan in dimethyl sulfoxide (DMSO) . It has also been used in the synthesis of N-acylphosphatidylserine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the esterification process in which this compound is involved can be affected by factors such as temperature, solvent, and the presence of a catalyst
Biochemical Analysis
Biochemical Properties
Palmitic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins and lipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of N-palmitoyl chitosan by coupling with swollen chitosan in dimethyl sulfoxide . Additionally, it is used in the synthesis of N-acylphosphatidylserine, a crucial component in cell membranes . These interactions typically involve the formation of covalent bonds between the palmitoyl group and the target biomolecule, leading to changes in the molecule’s properties and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can persist even after the compound has been metabolized or degraded.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitic anhydride can be synthesized through the reaction of palmitic acid with acetic anhydride or by using palmitoyl chloride in the presence of a base such as pyridine . The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of oxalyl chloride to convert palmitic acid to palmitoyl chloride, which then reacts with another molecule of palmitic acid to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of palmitic acid with acetic anhydride under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Palmitic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form palmitic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Catalysts such as acids or bases may be used to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound include palmitic acid, esters, and amides. These products are valuable intermediates in various chemical processes and industrial applications .
Scientific Research Applications
Palmitic anhydride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Stearic anhydride: Similar in structure but derived from stearic acid, which has an 18-carbon chain.
Myristic anhydride: Derived from myristic acid, which has a 14-carbon chain.
Lauric anhydride: Derived from lauric acid, which has a 12-carbon chain.
Uniqueness
Palmitic anhydride is unique due to its 16-carbon chain, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of long-chain fatty acid derivatives and in applications requiring moderate hydrophobicity .
Properties
IUPAC Name |
hexadecanoyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZBEFCPZJWDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014660 | |
Record name | Palmitic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-65-4 | |
Record name | Palmitic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitic acid anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmitic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PALMITIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JHB8GS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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